molecular formula C7H6FNO4S B1444398 2-Fluoro-4-sulfamoylbenzoic acid CAS No. 714968-42-0

2-Fluoro-4-sulfamoylbenzoic acid

Cat. No.: B1444398
CAS No.: 714968-42-0
M. Wt: 219.19 g/mol
InChI Key: RCMQDKXOHFOYQE-UHFFFAOYSA-N
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Description

2-Fluoro-4-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H6FNO4S and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMQDKXOHFOYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714968-42-0
Record name 2-fluoro-4-sulfamoylbenzoic acid
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Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Physicochemical Profile of 2-Fluoro-4-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-4-sulfamoylbenzoic acid (CAS 714968-42-0) is a specialized bifunctional scaffold increasingly utilized in the development of dual-action enzyme inhibitors. Characterized by a benzoic acid core substituted with an electron-withdrawing fluorine atom at the ortho position and a zinc-binding sulfamoyl group at the para position, this molecule serves as a critical intermediate for targeting Carbonic Anhydrases (CAs) and Autotaxin (ATX). This guide provides a definitive technical analysis of its molecular weight, structural properties, synthetic pathways, and application in medicinal chemistry.

Part 1: Molecular Identity & Stoichiometry

Precise identification is the first step in any rigorous experimental workflow. The following data establishes the baseline identity for this compound.

ParameterSpecification
Chemical Name This compound
CAS Registry Number 714968-42-0
Molecular Formula C

H

FNO

S
Molecular Weight (Average) 219.19 g/mol
Monoisotopic Mass 219.000157 Da
SMILES c1(C(=O)O)c(F)cc(S(=O)(=O)N)cc1
IUPAC Name 4-sulfamoyl-2-fluorobenzoic acid
Mass Spectrometry considerations

For high-resolution mass spectrometry (HRMS), researchers should target the [M-H]⁻ ion at m/z 217.99 in negative electrospray ionization (ESI-) mode, owing to the acidic nature of the carboxylic acid moiety.

Part 2: Structural Architecture & Electronic Properties

The efficacy of this compound as a drug scaffold is dictated by the interplay between its three functional domains.

The Fluorine Effect (Ortho-Substitution)

The placement of fluorine at the C2 position is not merely structural; it exerts a profound electronic and steric influence:

  • pKa Modulation: The high electronegativity of fluorine (

    
    ) exerts a strong inductive effect (-I), lowering the pKa of the adjacent carboxylic acid relative to non-fluorinated benzoic acid. This increases the acidity and ionization at physiological pH.
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C2 position, a common site for Phase I metabolism in phenyl rings.

  • Conformational Lock: The steric bulk of the fluorine atom (Van der Waals radius 1.47 Å) can induce a twisted conformation relative to the carboxylic acid, potentially improving selectivity in enzyme binding pockets.

The Sulfamoyl Pharmacophore (Para-Position)

Located at C4, the unsubstituted sulfonamide (-SO


NH

) is the classic "zinc anchor." In Carbonic Anhydrase (CA) inhibition, this group coordinates directly to the Zn

ion in the enzyme's active site. The para positioning ensures maximal extension into the active site deep pocket while keeping the benzoic acid tail available for solvent interactions or secondary binding.
Structural Visualization

The following diagram illustrates the connectivity and functional logic of the molecule.

G Core Benzene Ring (Scaffold) COOH Carboxylic Acid (C1) (Solubility/Linker) Core->COOH Position 1 Fluoro Fluorine (C2) (Metabolic Block/Electronic) Core->Fluoro Position 2 (Ortho) Sulfamoyl Sulfonamide (C4) (Zn2+ Binding/Pharmacophore) Core->Sulfamoyl Position 4 (Para) Fluoro->COOH Inductive Effect (Lowers pKa)

Figure 1: Functional decomposition of this compound showing substituent effects.

Part 3: Physicochemical Profile

For formulation and assay development, the following physicochemical parameters are critical.

PropertyValue / RangeSignificance
Appearance White to off-white crystalline powderVisual purity check.
Solubility Low in water (acidic pH); Soluble in DMSO, MeOH, aqueous baseRequires buffering (pH > 7) or co-solvents for stock solutions.
LogP (Predicted) ~0.1 - 0.5Amphiphilic; moderate membrane permeability.
pKa (Carboxyl) ~3.0 - 3.5Highly ionized at physiological pH (7.4).
pKa (Sulfonamide) ~10.0Remains neutral/protonated at physiological pH, essential for Zn binding.
H-Bond Donors 3 (COOH, NH

)
High capacity for active site interaction.
H-Bond Acceptors 5 (CO, SO

, F)
Facilitates water solubility and receptor binding.

Part 4: Synthetic Pathways & Purity Analysis

While direct chlorosulfonation is common for simple aromatics, the regiochemistry of 2-fluorobenzoic acid often favors the 5-position. Therefore, a regiospecific synthetic route is required to guarantee the 4-sulfamoyl isomer.

Recommended Synthetic Workflow

The most reliable route utilizes 2-Fluoro-4-nitrobenzoic acid as the starting material to ensure correct substitution patterns.

Synthesis Start Start: 2-Fluoro-4-nitrobenzoic acid Step1 1. Reduction (H2/Pd-C or Fe/HCl) Yields: 2-Fluoro-4-aminobenzoic acid Start->Step1 Reduction Step2 2. Diazotization (NaNO2/HCl) Forms: Diazonium Salt Step1->Step2 0°C Step3 3. Chlorosulfonylation (SO2/CuCl2) Yields: Sulfonyl Chloride Intermediate Step2->Step3 Meerwein Reaction Step4 4. Amination (NH3/NH4OH) Yields: this compound Step3->Step4 Nucleophilic Subst.

Figure 2: Regiospecific synthesis via the Meerwein chlorosulfonylation of the aniline intermediate.

Purity Validation Protocol
  • HPLC: Use a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) / Acetonitrile gradient. The sulfonamide is polar; expect early elution compared to non-sulfonated precursors.

  • NMR:

    • 
      F NMR:  Essential for confirming the ortho position. Expect a singlet/multiplet around -110 ppm (relative to CFCl
      
      
      
      ).
    • 
      H NMR:  Look for the characteristic splitting pattern of the 1,2,4-substitution: a triplet/multiplet for H3 (trapped between F and Sulfamoyl) and doublets for H5/H6.
      

Part 5: Pharmaceutical Applications[1][5][6][7][8]

Carbonic Anhydrase (CA) Inhibition

The 4-sulfamoylbenzoic acid motif is a "privileged structure" for CA inhibition. The addition of the 2-fluorine atom enhances the acidity of the sulfonamide NH


 protons slightly via long-range induction, potentially strengthening the Zinc-Nitrogen interaction. It targets isoforms hCA II  (glaucoma), hCA IX , and hCA XII  (hypoxic tumors).
Dual ATX/CA Inhibitors

Recent drug discovery campaigns have utilized this specific scaffold to create dual inhibitors for Autotaxin (ATX) and Carbonic Anhydrase. In these structures, the carboxylic acid is often coupled to a bicyclic amine or linker, while the sulfonamide remains free to inhibit CA, reducing intraocular pressure through two independent pathways [1, 3].

Metalloprotein Binders

The compound is also used as a "warhead" in chemical biology to design probes that bind specifically to metalloproteins. The fluorine atom provides a unique NMR handle (


F) for studying protein-ligand binding dynamics in solution [2].

References

  • US Patent 11059794B2 . Heterocyclic compounds useful as dual ATX/CA inhibitors. F. Hoffmann-La Roche AG. (2021).[1][2][3]

  • US Patent Application 20220283175A1 . Metalloenzymes for biomolecular recognition of n-terminal modified peptides. Quantum-Si Inc. (2022).

  • WO Patent 2017050791A1 . New bicyclic compounds as dual ATX/CA inhibitors. F. Hoffmann-La Roche AG. (2017).[1]

  • PubChem Compound Summary . This compound (CAS 714968-42-0).[2][4][5][6] National Center for Biotechnology Information.

  • Enamine Store . This compound Product Page. (Catalog Item EN300-123320).[2][3]

Sources

Technical Guide: Acidity and pKa Profiling of 2-Fluoro-4-sulfamoylbenzoic Acid

[1]

Executive Summary

Compound: this compound CAS: 714968-42-0 Molecular Formula:

Molecular Weight:1

This compound is a bifunctional building block frequently utilized in the synthesis of sulfonamide-based diuretics, carbonic anhydrase inhibitors, and oncology candidates.[1] Its physicochemical behavior is governed by two ionizable groups: a strongly acidic carboxyl moiety modulated by an ortho-fluorine atom, and a weakly acidic sulfonamide group at the para position.[1] Understanding its ionization constants (pKa) is critical for optimizing solubility, membrane permeability, and binding affinity during lead optimization.[1]

Molecular Architecture & Electronic Effects

The acidity of this molecule is not merely a sum of its parts but a result of competing electronic vectors. To predict and interpret its pKa values, one must analyze the specific contributions of the substituents on the benzoic acid core.

The Ortho-Fluorine Effect (Position 2)

The fluorine atom at the 2-position exerts a profound influence on the adjacent carboxylic acid:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density away from the carboxyl carbon.[1] This stabilizes the resulting carboxylate anion (

    
    ) by dispersing the negative charge, thereby increasing acidity  (lowering pKa).
    
  • Steric/Ortho Effect: While fluorine is small, its proximity can induce a slight twist in the carboxyl group relative to the phenyl ring, reducing conjugation. However, the dominant effect here is the strong -I withdrawal, which typically lowers the pKa of benzoic acid (4.[1]20) to roughly 3.27 (as seen in 2-fluorobenzoic acid).[1]

The Para-Sulfamoyl Effect (Position 4)

The sulfamoyl group (

  • Sigma & Pi Withdrawal: It withdraws electron density through both inductive and resonance effects.

  • Impact: In 4-sulfamoylbenzoic acid (Carzenide), this substitution lowers the benzoic acid pKa to approximately 3.50.[1]

Synthesis of Effects

In this compound, these two electron-withdrawing groups reinforce each other.[1] The ortho-fluorine and para-sulfamoyl groups cumulatively deplete electron density from the ring and the carboxylate, rendering this compound significantly more acidic than benzoic acid.[1]

pKa Values and Ionization Profile[3][4][5][6][7]

The molecule possesses two distinct ionization centers.[2] The values below represent a synthesis of experimental analog data and high-fidelity predictive models (ACD/Labs, ChemAxon algorithms) suitable for research planning.

Table 1: Physicochemical Constants
Ionizable GroupTypeEstimated pKaExperimental Analog Reference
Carboxylic Acid (-COOH) Acidic2.8 – 3.1 2-fluorobenzoic acid (pKa 3.27)4-sulfamoylbenzoic acid (pKa 3.50)
Sulfonamide (-SO₂NH₂) Weak Acid9.6 – 10.2 Benzenesulfonamide (pKa ~10.1)
Ionization State at Physiological pH (7.4)

At pH 7.4, the carboxyl group (pKa ~2.9) will be >99.9% ionized (

1

  • Dominant Species: Mono-anion.[1]

  • Solubility Implication: High aqueous solubility is expected at neutral pH due to the localized negative charge on the carboxylate.

  • Permeability Implication: Passive membrane diffusion may be limited by the negative charge, necessitating transport mechanisms or prodrug strategies (e.g., esterification) for intracellular targets.

Visualization: Ionization Pathway

The following diagram illustrates the sequential deprotonation steps.

IonizationSchemeNeutralNeutral Species(COOH, SO2NH2)Low SolubilityMonoanionMono-Anion(COO-, SO2NH2)Dominant at pH 7.4Neutral->MonoanionpKa1 ≈ 2.9(Carboxyl Deprotonation)DianionDi-Anion(COO-, SO2NH-)Dominant at pH > 10Monoanion->DianionpKa2 ≈ 9.8(Sulfonamide Deprotonation)

Figure 1: Stepwise ionization of this compound from acidic to basic conditions.[1]

Experimental Determination Methodologies

For researchers validating these values in-house, the following protocols are recommended. Due to the overlapping solubility and ionization issues, a Potentiometric Titration is the gold standard, potentially supplemented by UV-Metric methods if concentration is limited.[1]

Protocol A: Potentiometric Titration (Standard)

Applicability: Accurate for pKa values between 2 and 12; requires ~5-10 mg of sample.[1]

  • Preparation:

    • Dissolve 5 mg of this compound in 20 mL of degassed water.

    • Note: If solubility is low at starting pH (acidic), add a small volume (0.5 mL) of methanol or DMSO as a co-solvent (extrapolation to 0% organic solvent will be required).

  • Calibration:

    • Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity across the wide range of pKa1 and pKa2.

  • Titration:

    • Acidify the solution to pH ~1.5 using 0.1 M HCl.

    • Titrate with 0.1 M Carbonate-free NaOH under an inert nitrogen atmosphere (to prevent

      
       absorption).[1]
      
    • Record pH vs. Volume of titrant.

  • Data Analysis:

    • Use the Bjerrum plot method or Gran plot analysis.

    • Identify two inflection points:

      • First inflection (Buffer region pH ~3.0) corresponds to Carboxyl.

      • Second inflection (Buffer region pH ~9.8) corresponds to Sulfonamide.[2][3][4]

Protocol B: UV-Metric Titration (Spectrophotometric)

Applicability: Ideal for sparingly soluble compounds or when sample quantity is <1 mg.[1]

  • Principle: Exploits the shift in UV absorption maximum (

    
    ) upon ionization. The conjugated system of the benzoic acid will show a bathochromic shift upon deprotonation.
    
  • Workflow:

    • Prepare a 50 µM stock solution.

    • Measure UV spectra (200–400 nm) across a pH range of 1.5 to 11.0 in 0.5 pH increments.

    • Plot Absorbance at

      
       vs. pH. The inflection point of the sigmoidal curve represents the pKa.[5]
      

ExperimentalWorkflowStartStart: 5mg SampleSolubilityCheckCheck Aqueous Solubilityat pH 2.0Start->SolubilityCheckBranch1SolubleSolubilityCheck->Branch1Branch2InsolubleSolubilityCheck->Branch2MethodAMethod A:Aqueous Potentiometric Titration(0.1M NaOH)Branch1->MethodAMethodBMethod B:Cosolvent Titration(Water/MeOH) -> ExtrapolateBranch2->MethodBAnalysisData Analysis:Bjerrum / Gran PlotsMethodA->AnalysisMethodB->AnalysisResultOutput: pKa1 & pKa2Analysis->Result

Figure 2: Decision tree for selecting the appropriate pKa determination protocol.

Pharmaceutical Implications[5][7]

Solubility & Formulation
  • Acidic Media (pH 1-2): The compound exists in its neutral form.[1] Solubility will be lowest here (likely < 0.5 mg/mL), presenting challenges for oral absorption in the stomach.

  • Intestinal Media (pH 6-7): The compound is fully ionized (mono-anion).[1] Solubility increases dramatically, facilitating dissolution in the small intestine.

Medicinal Chemistry Utility
  • Carbonic Anhydrase Inhibition: The primary sulfonamide group (

    
    ) is a classic pharmacophore for Zinc binding in Carbonic Anhydrase (CA) enzymes. The low pKa of the benzoic acid ensures the molecule is anionic in plasma, which may restrict it to extracellular CA isoforms unless specific transport occurs.
    
  • Prodrug Design: To improve oral bioavailability or blood-brain barrier penetration, the carboxylic acid is often masked as an ester (e.g., ethyl or isopropyl ester), which increases lipophilicity (LogP) before metabolic hydrolysis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2492684, 2-Fluoro-5-sulfamoylbenzoic acid (Isomer Analog).[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8739, 4-Sulfamoylbenzoic acid (Carzenide).[1] Retrieved from [Link]

  • Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.[1][6] Molecules, 25(21), 4908.[1] Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions Involving 2-Fluoro-4-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-4-sulfamoylbenzoic acid is a critical starting material in contemporary drug discovery, most notably as the core scaffold for the synthesis of potent diuretic agents like Furosemide.[1][2] Its derivatives are widely explored for their diverse biological activities. The formation of an amide bond is the most prevalent transformation involving this acid, enabling the generation of vast chemical libraries for screening and lead optimization.[3][4]

However, the electronic properties of this molecule present specific challenges to the synthetic chemist. The benzoic acid is rendered electron-deficient by the combined electron-withdrawing effects of the ortho-fluoro and para-sulfamoyl substituents. This electronic deficiency can decrease the nucleophilicity of the carboxylate upon activation and potentially slow the rate of amide bond formation, especially when coupled with weakly nucleophilic or sterically hindered amines.[5][6]

This guide provides a detailed analysis of the mechanistic considerations, strategic reagent selection, and optimized protocols for successfully executing amide coupling reactions with this compound.

Core Principles & Mechanistic Insights

Amide bond formation is not a spontaneous process at ambient temperatures; it requires the activation of the carboxylic acid to create a more electrophilic species that is susceptible to nucleophilic attack by an amine. This is typically achieved by converting the carboxylic acid's hydroxyl group into a better leaving group.[7]

The Role of Substituents:
  • Ortho-Fluoro Group: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which increases the acidity of the carboxylic proton but can also influence the conformation of the molecule.[6][8] While this increased electrophilicity at the carbonyl carbon is desirable, the proximity of the fluorine atom can introduce minor steric hindrance.[9]

  • Para-Sulfamoyl Group (-SO₂NH₂): This is a powerful electron-withdrawing group that significantly deactivates the benzene ring and reduces the electron density of the entire molecule. This deactivation can make the activation of the carboxylic acid more challenging compared to electron-rich benzoic acids.

The general mechanism for most modern coupling reactions follows a two-step process:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with uronium salts like HATU).[10][11]

  • Aminolysis: The amine nucleophile attacks the activated intermediate to form a tetrahedral intermediate, which then collapses to yield the desired amide and release the regenerated coupling agent byproduct.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_aminolysis Step 2: Nucleophilic Attack (Aminolysis) Acid R-COOH (this compound) Activated_Intermediate Highly Reactive Intermediate (e.g., O-Acylisourea, OAt-ester) Acid->Activated_Intermediate + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + Amine Amine Amine (R'-NH₂) Amide Amide Product Tetrahedral_Intermediate->Amide Byproduct Byproducts (e.g., DCU, Urea) Tetrahedral_Intermediate->Byproduct collapse

Caption: Generalized Mechanism of Amide Bond Formation.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is paramount for achieving high yields and purity. For an electron-deficient substrate like this compound, reagents that generate highly reactive intermediates are preferred.

Reagent Class Examples Mechanism of Action Advantages Considerations
Carbodiimides EDC, DCC, DICForms an O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to form a more stable, reactive ester and suppress racemization.[12]EDC is water-soluble, making byproduct (EDU) removal easy via aqueous workup.[13] Cost-effective for large-scale synthesis.O-acylisourea can be unstable. Racemization is a risk with chiral amines without additives.
Uronium/Aminium Salts HATU, HBTUForms a highly reactive OAt- or OBt-active ester.[11] Requires a non-nucleophilic base (e.g., DIPEA, TEA).[10]High reactivity, fast reaction times, and low rates of racemization.[12] Generally superior for difficult couplings involving hindered or electron-deficient partners.More expensive than carbodiimides. The guanidinium byproduct can sometimes complicate purification.
Phosphonium Salts PyBOP, BOPForms an OBt-active ester.High efficiency and similar to uronium salts in performance.Can be less stable than uronium salts. Byproducts can be challenging to remove.
Acyl Halide Formation SOCl₂, Oxalyl ChlorideConverts the carboxylic acid to a highly reactive acyl chloride.[14]Very high reactivity, suitable for unreactive amines.Harsh conditions (e.g., elevated temperatures with SOCl₂) may not be compatible with sensitive functional groups.[15] Generates HCl, requiring a stoichiometric amount of base.

Recommendation: For most applications involving this compound, HATU or a combination of EDC/HOBt (or EDC/Oxyma) are the recommended starting points due to their high efficiency with challenging substrates.[5][10]

Detailed Experimental Protocols

These protocols are designed as robust starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Coupling

This method is highly reliable for a broad range of amines, including those that are sterically hindered or electron-deficient.[16]

G Prep 1. Reagent Prep Dissolve acid, amine, HATU in DMF Pre_activate 2. Pre-activation Add DIPEA at 0°C. Stir for 15-30 min Prep->Pre_activate React 3. Reaction Warm to RT. Stir for 1-18h. Monitor by TLC/LC-MS Pre_activate->React Workup 4. Aqueous Workup Dilute (EtOAc), wash with 1N HCl, NaHCO₃, brine React->Workup Purify 5. Isolation Dry (Na₂SO₄), concentrate. Purify via chromatography Workup->Purify

Caption: Workflow for HATU-Mediated Amide Coupling.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Cool the solution to 0 °C using an ice bath with magnetic stirring.

  • Add the amine (1.1 equiv) to the cooled solution.

  • Add DIPEA (3.0 equiv) dropwise to the stirred mixture. A color change or slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.[10]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[10]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

A classic, cost-effective, and reliable method. The use of HOBt is crucial for generating a more reactive intermediate and minimizing side reactions.[13][17]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Base (e.g., DIPEA or Triethylamine, TEA) (2.5 equiv)

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add the base (e.g., DIPEA, 2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1 M citric acid or 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.[13] The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient activation of the electron-deficient acid. 2. Low nucleophilicity of the amine. 3. Reagents (especially DMF) are not anhydrous.1. Switch to a more powerful coupling reagent like HATU. 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Use rigorously dried solvents and reagents. 4. Add a catalytic amount of DMAP (0.1 equiv) in EDC couplings, which can act as an acyl transfer agent.[5]
Formation of Byproducts 1. Anhydride formation from the carboxylic acid. 2. Guanidinylation of the amine by HATU. 3. Racemization of chiral centers.1. Ensure the amine is present during the activation step or added shortly after. 2. Add the amine to the acid/reagent mixture before adding the base (DIPEA). 3. For EDC couplings, always use an additive like HOBt or Oxyma. For HATU, maintain low temperatures during activation.[12]
Difficult Purification 1. Water-soluble byproducts (e.g., EDU from EDC). 2. Co-elution of product with byproducts (e.g., from HATU).1. Perform thorough aqueous washes as described in the protocols to remove water-soluble impurities. 2. Optimize chromatography conditions (solvent gradient, different stationary phase).

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. Benchchem.

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.

  • Acid-Amine Coupling using EDCI. Organic Synthesis.

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Amide Synthesis. Fisher Scientific.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Coupling Reagents in Amide Synthesis. Scribd.

  • amide coupling help. Reddit r/Chempros.

  • SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health.

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. National Institutes of Health.

  • Amide Synthesis. Fisher Scientific.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Coupling Reagents. Aapptec Peptides.

  • Process for the preparation of furosemide. Google Patents.

  • Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. ResearchGate.

  • Synthesis and biological importance of amide analogues. Pulsus Group.

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate.

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

  • Uphill battles in amide couplings. amphoteros.

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Semantic Scholar.

  • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros.

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Preparation of sulfonamide derivatives from 2-Fluoro-4-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Sulfonamide Derivatives from 2-Fluoro-4-sulfamoylbenzoic Acid

Part 1: Strategic Analysis & Chemo-Structural Logic

1.1 Executive Summary this compound (CAS: 7149-65-7) is a high-value pharmacophore scaffold, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs), diuretics, and antitumor agents. Its utility stems from its "Privileged Structure"—a trisubstituted benzene ring offering three distinct vectors for chemical diversification.

This guide outlines a divergent synthetic strategy to access a library of derivatives. Unlike standard protocols that treat functional groups in isolation, this guide emphasizes the Order of Operations to maximize yield and chemoselectivity.

1.2 The Reactivity Triad The scaffold presents three orthogonal reactivity handles. Understanding their electronic interplay is critical for successful synthesis:

  • The Anchor (

    
    ):  A primary sulfonamide. It acts as a strong Electron Withdrawing Group (EWG) (
    
    
    
    ), activating the ring for nucleophilic attack. It is generally stable to acid/base hydrolysis but can be derivatized into sulfonylureas.
  • The Electrophile (

    
    ):  Positioned ortho to the carboxylic acid and meta to the sulfonamide. While aryl fluorides are typically inert, the combined EWG power of the sulfonamide and carbonyl groups renders this position susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Handle (

    
    ):  The primary site for library generation via amide coupling or esterification.
    

1.3 Critical Expert Insight: The "Deactivation Trap" Why standard protocols fail: Many researchers attempt


 displacement of the fluorine directly on the starting material. This often results in low yields.
Reason: Under basic 

conditions, the carboxylic acid deprotonates to a carboxylate (

). The carboxylate is electron-donating by induction, which deactivates the ring and repels the incoming nucleophile. Solution:Perform Amide Coupling First. Converting the

to an amide (

) locks the group in an electron-withdrawing state, significantly accelerating the subsequent

reaction at the fluorine position.

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways and the recommended logical flow (Amidation




).

G cluster_legend Strategic Logic Start This compound (Starting Material) Amide Pathway A: Amide Derivative (C-Terminus Modified) Start->Amide 1. Amide Coupling (HATU/Amine) Urea Pathway C: Sulfonylurea (Sulfonamide Modified) Start->Urea 3. Isocyanate Coupling (Base/R-NCO) SNAr_Product Pathway B: Amino-Sulfonamide (Core Modified via SNAr) Amide->SNAr_Product 2. SNAr Displacement (Cyclic Amines/Heat) Note CRITICAL: Perform Pathway A before Pathway B to maintain ring electrophilicity.

Caption: Divergent synthetic strategy. Solid arrows indicate the recommended sequence for dual-functionalization to avoid ring deactivation.

Part 3: Detailed Experimental Protocols

Protocol A: C-Terminus Amidation (The Primary Vector)

Objective: To attach a diversity element at the carboxylic acid while preserving the fluorine for future modification. Method: HATU-mediated coupling is preferred over EDC/HOBt for this substrate due to the steric bulk of the ortho-fluorine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Amine Partner: Primary or Secondary Amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with the benzoic acid derivative (1.0 eq) and anhydrous DMF (

    
     concentration). Add DIPEA (3.0 eq) and stir at 
    
    
    
    for 10 minutes.
  • Coupling: Add HATU (1.2 eq) in one portion. Stir for 15 minutes at

    
     to form the activated ester (visible color change to yellow/orange is common).
    
  • Addition: Add the amine partner (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation Point: Monitor by LC-MS.[2] The starting material (

      
      ) should disappear. If the reaction stalls, heat to 
      
      
      
      .
  • Workup: Dilute with EtOAc. Wash sequentially with

    
     (to remove unreacted amine and DIPEA), saturated 
    
    
    
    , and brine.
    • Note: The sulfonamide proton is acidic (

      
      ). Avoid high pH washes (
      
      
      
      ) to prevent extraction of the product into the aqueous layer.
  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: To replace the fluorine atom with a cyclic amine (e.g., morpholine, piperazine) to modulate solubility and potency. Pre-requisite: This protocol assumes the starting material is the Amide generated in Protocol A (for reasons detailed in Section 1.3).

Reagents:

  • Substrate: 2-Fluoro-4-sulfamoylbenzamide derivative (1.0 eq)

  • Nucleophile: Cyclic amine (e.g., Morpholine) (3.0 – 5.0 eq)

  • Solvent: DMSO or Ethanol

  • Catalyst: None required (excess amine acts as base).

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DMSO (

    
    ).
    
  • Addition: Add the nucleophilic amine (3.0 eq).

  • Thermal Activation: Heat the reaction to

    
    
    
    
    . The ortho-amide and para-sulfonamide provide sufficient activation.
    • Self-Validation Point: Monitor by HPLC.[1] The retention time will shift significantly. A distinct color change (often bright yellow) indicates the formation of the Meisenheimer complex intermediate.

  • Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.[3]

  • Alternative Workup (if no precipitate): Extract with EtOAc, wash extensively with water to remove DMSO.

Protocol C: Sulfonylurea Synthesis

Objective: To derivatize the sulfonamide nitrogen, creating potent antidiabetic-like or high-affinity CAI scaffolds.

Reagents:

  • Substrate: this compound derivative (1.0 eq)

  • Reagent: Isocyanate (

    
    ) (1.1 eq)
    
  • Base:

    
     (anhydrous) (2.0 eq)
    
  • Solvent: Acetone or DMF

Step-by-Step Procedure:

  • Solubilization: Dissolve the sulfonamide substrate in Acetone (

    
    ). Add 
    
    
    
    .
  • Reflux: Add the isocyanate and heat to reflux for 2–6 hours.

  • Validation: Monitor the disappearance of the sulfonamide peak.

  • Isolation: Evaporate solvent. Dissolve residue in water.[4] Acidify carefully with

    
     to 
    
    
    
    . The sulfonylurea (which is acidic) will precipitate.

Part 4: Data Presentation & Analytical Standards

4.1 Expected Analytical Signatures Use this table to validate your synthesis at each stage.

Derivative Typekey IR Signal (

)

NMR Characteristic

NMR Status
Starting Material

(COOH),

(

)
Broad singlet

(COOH)
Signal present (

)
Amide Product

(Amide I)
Amide NH doublet/triplet (

)
Signal present (slight shift)

Product

(Amide I)
Loss of F-coupling on aromatic protonsSignal ABSENT
Sulfonylurea

(Urea C=O)
New Urea NH singlet (

)
Signal present

4.2 Troubleshooting Guide

  • Problem:

    
     reaction is sluggish (
    
    
    
    conversion after 12h).
  • Root Cause: The amine nucleophile is likely protonating the amide nitrogen or trace water is interfering.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to

    
    . Ensure the system is strictly anhydrous.
    

Part 5: References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BenchChem. (2025).[5] Application Notes for 4-(4-Fluorophenyl)benzoic acid and related Sulfamoyl derivatives. BenchChem Application Library. Link

  • Tigyi, G. J., et al. (2014).[6] Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(19). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Neumann, C. N., et al. (2016). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[7] Science, 352(6291), 1334-1338. Link

Sources

Application Notes and Protocols for the Esterification of 2-Fluoro-4-sulfamoylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 2-Fluoro-4-sulfamoylbenzoic acid. Esters derived from this molecule are pivotal building blocks in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles and causalities behind protocol choices. It details three primary methodologies: the classic Fischer-Speier esterification, mild carbodiimide-mediated coupling (Steglich esterification), and a robust two-step acyl chloride route. Each section includes detailed, step-by-step protocols, comparative data, and expert insights to ensure successful synthesis, high yield, and purity.

Introduction: The Significance of this compound Esters

This compound is a key aromatic scaffold whose derivatives are explored in various therapeutic areas. The conversion of its carboxylic acid moiety into an ester is a critical transformation, often serving as a precursor step for more complex molecular architectures or as a strategy to modulate the pharmacokinetic properties of a final active pharmaceutical ingredient (API). The presence of the ortho-fluoro and meta-sulfamoyl groups introduces electronic and steric factors that must be considered when selecting an esterification strategy. This guide provides a detailed analysis of the most effective methods to achieve this transformation, empowering researchers to make informed decisions based on their specific synthetic goals, substrate sensitivity, and available resources.

Core Principles and Strategic Considerations

The esterification of this compound involves the reaction of its carboxylic acid group with an alcohol. The primary challenge is the activation of the carboxyl group to facilitate nucleophilic attack by the alcohol's hydroxyl group. The electron-withdrawing nature of the fluorine and sulfamoyl substituents increases the acidity of the carboxylic proton but can slightly decrease the electrophilicity of the carbonyl carbon. The choice of methodology hinges on balancing reaction rate, yield, and compatibility with the alcohol's structure and any other sensitive functional groups.

Three principal strategies are presented, each with distinct advantages and mechanistic underpinnings.

  • Fischer-Speier Esterification: An equilibrium-controlled, acid-catalyzed reaction best suited for simple, unhindered alcohols that can be used in large excess.

  • Steglich Esterification: A mild, coupling agent-mediated method ideal for acid-sensitive substrates, sterically hindered alcohols, and reactions requiring ambient temperatures.[1][2]

  • Acyl Chloride Intermediate: A highly reliable, two-step method that proceeds through a very reactive acyl chloride, ensuring high conversion for a wide range of alcohols.

Methodology 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, cost-effective method that relies on a strong acid catalyst to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][4] As an equilibrium process, the reaction must be driven to completion.[3]

Causality of Experimental Choices:

  • Acid Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are essential to achieve a sufficient concentration of the protonated carboxylic acid intermediate.[4]

  • Driving the Equilibrium: The reaction's equilibrium can be shifted toward the ester product by two primary means, in accordance with Le Châtelier's principle:

    • Using Excess Alcohol: Employing the alcohol as the reaction solvent provides a large molar excess, favoring the forward reaction.[3][5] This is most practical for low-cost, volatile alcohols like methanol and ethanol.

    • Water Removal: Actively removing the water byproduct as it forms is highly effective.[3] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[4][5]

  • Temperature: The reaction is conducted at reflux to maximize the reaction rate and, when applicable, facilitate the azeotropic removal of water.[6]

Diagram: Fischer-Speier Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous (serves as solvent, ~20-50 eq)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1-0.2 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Add anhydrous methanol to the flask. Stir the suspension.

  • Carefully and slowly, add concentrated sulfuric acid to the mixture. The addition is exothermic.

  • Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.[5]

  • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and any unreacted carboxylic acid.[5] (Caution: CO₂ evolution). Repeat until the aqueous layer is neutral or basic.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by recrystallization or column chromatography as needed.

Methodology 2: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[7] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, as it acts as a highly effective acyl transfer agent, dramatically accelerating the reaction.[7] This method is prized for its mild, typically room-temperature conditions, making it suitable for thermally or acid-labile substrates.[1][8]

Causality of Experimental Choices:

  • Coupling Agent: DCC and EDC function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

    • DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in many organic solvents and can often be removed by filtration. However, complete removal can sometimes be challenging.[9]

    • EDC: Often the preferred reagent in modern synthesis as its corresponding urea byproduct is water-soluble, allowing for simple removal during an aqueous workup.[2][9]

  • Acyl-Transfer Catalyst: DMAP is a superior nucleophile compared to the alcohol. It intercepts the O-acylisourea intermediate to form a highly electrophilic acylpyridinium salt. This "activated ester" is then readily attacked by the alcohol, even sterically hindered ones.[7]

  • Solvent: Anhydrous aprotic solvents are required. Dichloromethane (DCM) is traditional, though greener alternatives like dimethyl carbonate (DMC) or 2-methyltetrahydrofuran (2-MeTHF) are increasingly used.[1]

Diagram: Steglich Esterification Workflow

Steglich_Workflow Start 1. Combine Carboxylic Acid, Alcohol, and DMAP in Solvent Add_EDC 2. Add EDC (or DCC) portion-wise at 0°C Start->Add_EDC Initial mixture Stir 3. Warm to Room Temperature and Stir for 2-24h Add_EDC->Stir Initiate coupling Workup 4. Aqueous Workup (if using EDC) or Filtration (DCC) Stir->Workup Reaction complete Extract 5. Extract with Organic Solvent Workup->Extract Separate phases Purify 6. Dry, Concentrate, and Purify (Chromatography/Recrystallization) Extract->Purify Isolate crude product

Caption: General workflow for Steglich Esterification.

Protocol 2: Synthesis of Isopropyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

  • This compound (1.0 eq)

  • Isopropanol (1.2 eq)

  • EDC hydrochloride (1.3 eq)

  • DMAP (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound, isopropanol, and DMAP in anhydrous DCM.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add EDC hydrochloride in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acidic wash removes any residual DMAP, and the basic wash removes any unreacted starting material.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure isopropyl ester.

Methodology 3: Acyl Chloride Formation and Subsequent Alcoholysis

This two-step protocol is one of the most robust and versatile methods. The carboxylic acid is first converted to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The acyl chloride can be isolated or used in situ and is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ester.

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is widely used because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the intermediate acyl chloride.[2] A catalytic amount of DMF is often added to facilitate the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • Base: In the second step, a base is required to scavenge the HCl produced upon reaction of the acyl chloride with the alcohol. This prevents protonation of the alcohol nucleophile and drives the reaction to completion.

  • Temperature Control: The initial formation of the acyl chloride may require heating. The subsequent reaction with the alcohol is often highly exothermic and typically requires cooling to 0°C to control the reaction rate and minimize side reactions.

Diagram: Two-Step Acyl Chloride Workflow

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation Acid This compound SOCl2 SOCl₂ (cat. DMF, Heat) AcylChloride Intermediate Acyl Chloride SOCl2->AcylChloride Alcohol Alcohol (R'-OH) + Base (e.g., Et₃N) AcylChloride->Alcohol React with Ester_Product Final Ester Product Alcohol->Ester_Product

Caption: Workflow for ester synthesis via an acyl chloride intermediate.

Protocol 3: Synthesis of Benzyl 2-Fluoro-4-sulfamoylbenzoate

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

  • Toluene or DCM (anhydrous)

  • Benzyl alcohol (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

Procedure: Step 1: Formation of 2-Fluoro-4-sulfamoylbenzoyl chloride

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), suspend this compound in anhydrous toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the mixture to reflux (around 80-90°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction to room temperature and remove all volatile components (excess SOCl₂ and toluene) under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Reaction with Benzyl Alcohol 6. Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and cool the solution to 0°C in an ice bath. 7. In a separate flask, prepare a solution of benzyl alcohol and triethylamine in anhydrous DCM. 8. Slowly add the alcohol/base solution dropwise to the stirred acyl chloride solution at 0°C. 9. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS. 10. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 12. Purify the crude product by column chromatography or recrystallization to obtain the pure benzyl ester.

Comparative Summary of Methods

The selection of an optimal esterification method is dictated by the specific requirements of the synthesis. The table below provides a comparative overview to aid in this decision-making process.

FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Method
Principle Acid-catalyzed equilibriumCarbodiimide activationAcyl chloride intermediate
Reagents R-OH, H₂SO₄ (or p-TsOH)R-OH, EDC/DCC, DMAP1) SOCl₂ 2) R-OH, Base
Conditions High temperature (reflux)Mild (0°C to RT)Step 1: Heat; Step 2: 0°C to RT
Solvent Excess alcohol or TolueneAnhydrous aprotic (DCM, DMF)Anhydrous aprotic (Toluene, DCM)
Advantages Economical, simple for primary alcohols, scalable.[3]Mild conditions, good for sensitive substrates and hindered alcohols.[1][7]High reactivity, reliable, wide substrate scope, nearly irreversible.
Disadvantages Harsh acidic conditions, high heat, equilibrium limitations, not suitable for tertiary alcohols.[2][4]Expensive reagents, stoichiometric urea byproduct, potential for side reactions (N-acylurea).[1][7]Two steps, requires handling of corrosive SOCl₂, requires a base.
Best For Bulk synthesis of methyl/ethyl esters.Complex, acid-sensitive molecules; synthesis of t-butyl esters.[2]When other methods fail; general-purpose lab-scale synthesis.

Troubleshooting and Expert Insights

  • Incomplete Fischer Esterification: The most common cause is insufficient water removal. If not using the alcohol as a solvent, ensure the Dean-Stark trap is functioning correctly and the system is anhydrous. An increase in catalyst loading or reaction time may also be beneficial.

  • Difficulty Removing DCU (from DCC): If DCU does not fully precipitate, cool the reaction mixture in an ice bath for an extended period before filtration. Filtering through a pad of Celite® can help trap finely dispersed DCU. For future syntheses, switching to the water-soluble EDC is strongly recommended.[9]

  • Low Yield in Steglich Reaction: Ensure all reagents and solvents are strictly anhydrous. The O-acylisourea intermediate is highly moisture-sensitive. Also, confirm that a catalytic amount of DMAP was included, as its omission leads to very slow reactions and the formation of a stable N-acylurea byproduct.[7]

  • Substrate Darkening with SOCl₂: Overheating during acyl chloride formation can sometimes lead to decomposition and discoloration. Conduct the reaction at the minimum temperature required for a steady reaction. Using oxalyl chloride in DCM at room temperature is a milder alternative for acyl chloride formation.

Conclusion

The esterification of this compound can be successfully achieved through several reliable methods. The classic Fischer-Speier esterification is ideal for large-scale synthesis with simple alcohols. The Steglich esterification offers unparalleled mildness, making it the method of choice for complex and sensitive substrates. Finally, the two-step acyl chloride protocol provides a robust and highly effective route for a broad range of alcohols where other methods may be sluggish. By understanding the causality behind the reaction conditions for each protocol, researchers can strategically select and optimize the best method to advance their synthetic and drug development programs.

References

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  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]

  • MDPI. (2023). Optimization of the Acid Value Reduction in High Free Fatty Acid Crude Palm Oil via Esterification with Different Grades of Ethanol for Batch and Circulation Processes. [Link]

  • IntechOpen. (2019). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease. [Link]

  • Google Patents. (n.d.).
  • American Chemical Society. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

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Application Note: Synthesis of Novel Carbon-ic Anhydrase Inhibitors Utilizing 2-Fluoro-4-sulfamoylbenzoic Acid as a Key Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes critical to fundamental physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][2] The diverse CA isoforms present in humans, with their distinct tissue distributions, represent major targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and certain types of cancer.[3] The primary sulfonamides (R-SO₂NH₂) are a cornerstone class of CA inhibitors (CAIs), renowned for their high affinity.[1][2] Their mechanism of action involves the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion in the enzyme's active site.[4][5]

This application note provides a detailed guide for the synthesis of novel N-substituted benzamide sulfonamides using 2-Fluoro-4-sulfamoylbenzoic acid as a versatile and strategic starting material. We will explore the rationale behind this scaffold, provide detailed, field-proven synthetic protocols, and discuss essential characterization and quality control measures.

The Strategic Importance of the 2-Fluoro-4-sulfamoylbenzoyl Scaffold

The selection of this compound as a synthetic precursor is a deliberate choice rooted in established structure-activity relationships for potent and selective CA inhibition.

  • The Sulfamoyl (SO₂NH₂) Group: This is the essential "warhead" or zinc-binding group (ZBG). In its deprotonated state, it forms a high-affinity coordinate bond with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively shutting down the enzyme's activity.[4][6]

  • The Carboxylic Acid (COOH) Group: This functional group serves as the primary synthetic handle. It allows for the straightforward formation of amide bonds with a diverse library of primary and secondary amines, enabling the exploration of various "tail" modifications to modulate the inhibitor's physicochemical properties and isoform selectivity.[7][8]

  • The Ortho-Fluorine (F) Atom: The inclusion of fluorine can be a powerful tool in drug design.[9][10] Its high electronegativity can lower the pKa of the nearby sulfonamide group, increasing the population of the active, deprotonated form at physiological pH and thereby enhancing binding affinity.[5] Furthermore, fluorine substitution can influence metabolic stability, lipophilicity, and specific interactions within the enzyme's active site.[9][11][12]

General Synthetic Strategy: From Acid to Inhibitor

The conversion of this compound to its corresponding amide derivatives is a robust and well-established process. The overarching strategy involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Synthesis cluster_downstream Downstream Processing Start 2-Fluoro-4-sulfamoyl- benzoic acid Activation Carboxylic Acid Activation Start->Activation Amine Primary or Secondary Amine (R¹R²NH) Amidation Amide Bond Formation (Nucleophilic Acyl Substitution) Amine->Amidation Activation->Amidation Workup Aqueous Workup & Extraction Amidation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Final Inhibitor: N-(R¹,R²)-2-Fluoro-4-sulfamoylbenzamide Characterization->Final

Caption: General workflow for synthesizing N-substituted benzamide CA inhibitors.

Detailed Synthetic Protocols

Here we present two robust protocols for the synthesis of target inhibitors, differing in their method of carboxylic acid activation.

Protocol A: Acyl Chloride-Mediated Synthesis

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines. It is suitable for a wide range of amines but requires careful handling due to the moisture-sensitive nature of the intermediates and reagents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Self-Validation: Monitor the reaction by taking a small aliquot, quenching with methanol, and analyzing by TLC or LC-MS to confirm the consumption of starting material and formation of the methyl ester.

    • Remove the solvent and excess reagent in vacuo to yield the crude 2-fluoro-4-sulfamoylbenzoyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Dissolve the desired amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM in a separate flask at 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-12 hours.

    • In-Process Control: Monitor the reaction progress by TLC or LC-MS until the starting acyl chloride is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-substituted-2-fluoro-4-sulfamoylbenzamide.[6]

Protocol B: Peptide Coupling Agent-Mediated Synthesis

This method uses modern coupling agents for a milder, one-pot reaction, which is often preferred for sensitive substrates or to minimize side reactions like racemization in chiral amines.

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.[13]

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (2.5 eq) dropwise to the mixture.[14]

    • Allow the reaction to stir at room temperature for 4-16 hours.

    • In-Process Control: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting acid.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization from an appropriate solvent system.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitors.

Analytical Method Parameter Expected Result / Purpose
¹H, ¹³C, ¹⁹F NMR Chemical Shift (δ), Coupling Constants (J), IntegrationConfirms the covalent structure of the molecule, verifies the presence of the fluorine atom, and establishes the regiochemistry of the amide bond formation.
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ or [M-H]⁻Provides the exact mass of the synthesized compound, confirming its elemental composition.[6]
High-Performance Liquid Chromatography (HPLC) Peak Area, Retention TimeDetermines the purity of the final compound, typically aiming for >95% for biological assays.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Confirms the presence of key functional groups, such as the N-H stretch of the sulfonamide, the C=O stretch of the amide, and S=O stretches.

Mechanism of Inhibition

The synthesized N-substituted-2-fluoro-4-sulfamoylbenzamides function as potent inhibitors by directly targeting the catalytic mechanism of carbonic anhydrase. The sulfonamide group is the key pharmacophore that mimics the transition state of the CO₂ hydration reaction.

Inhibition_Mechanism cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Catalytic Hydroxide Inhibitor R-SO₂(NH)⁻ Inhibitor->Zn  Coordination Bond (Displaces ⁻OH)

Caption: Sulfonamide inhibitor coordinating to the active site Zn²⁺ ion.

The deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating directly to the Zn²⁺ ion and displacing the zinc-bound hydroxide ion that is essential for catalysis.[4][15] This forms a stable, tetrahedrally coordinated complex, rendering the enzyme inactive.[6]

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Scientific Reports. Available at: [Link]

  • Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. (2021). ChemMedChem. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. (2000). Journal of the American Chemical Society. Available at: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. Available at: [Link]

  • Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. (2013). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Carbonic Anhydrase Inhibitors: Synthesis and Topical Intraocular Pressure Lowering Effects of Fluorine-Containing Inhibitors Devoid of Enhanced Reactivity. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (2019). Molecules. Available at: [Link]

  • Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. (2009). European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. (2024). Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. (2014). Journal of Medicinal Chemistry. Available at: [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2018). Molecules. Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2020). Molecules. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Note: Precision Synthesis of 2-Fluoro-4-sulfamoylbenzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-fluoro-4-sulfamoylbenzoic acid scaffold is a critical pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs), particularly for isoform-selective agents targeting hypoxic tumors (CA IX/XII) and glaucoma (CA II) [1, 2].

The Synthetic Challenge: Direct chlorosulfonation of 2-fluorobenzoic acid is operationally simple but regiochemically flawed for this target.

  • Directing Effects: The carboxyl group (–COOH) is meta-directing, and the fluorine atom (–F) is ortho/para-directing.

  • The Conflict: In 2-fluorobenzoic acid, these effects synergize to direct electrophilic substitution primarily to the C5 position.

  • The Consequence: Direct chlorosulfonation yields predominantly 2-fluoro-5-sulfamoylbenzoic acid, an impurity difficult to separate from the desired 4-isomer.

The Solution: To guarantee the 4-sulfamoyl regiochemistry, this protocol utilizes a Meerwein Sulfochlorination strategy starting from 4-amino-2-fluorobenzoic acid. By replacing a defined amino group with a chlorosulfonyl moiety via a diazonium intermediate, we lock the regiochemistry at the C4 position, ensuring >98% isomeric purity.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct operational phases: Diazotization, Chlorosulfonylation (Meerwein), and Amination.

SynthesisPathway Start 4-Amino-2-fluorobenzoic acid (SM) Inter1 Diazonium Salt (In Situ Intermediate) Start->Inter1 NaNO2, HCl < 5°C Inter2 2-Fluoro-4-(chlorosulfonyl) benzoic acid Inter1->Inter2 SO2, CuCl2 (cat) AcOH, 25°C Product 2-Fluoro-4-sulfamoyl benzoic acid Inter2->Product NH4OH (aq) or R-NH2

Figure 1: Retrosynthetic pathway ensuring C4-regioselectivity via diazonium displacement.

Experimental Protocol

Phase 1: Preparation of the Diazonium Salt

Critical Parameter: Temperature control is non-negotiable. Exceeding 5°C risks hydrolysis of the diazonium salt to the corresponding phenol (4-hydroxy-2-fluorobenzoic acid).

  • Charge: In a 500 mL 3-neck round-bottom flask (RBF) equipped with an overhead stirrer and internal thermometer, suspend 4-amino-2-fluorobenzoic acid (10.0 g, 64.5 mmol) in conc. HCl (30 mL) and Glacial Acetic Acid (10 mL).

  • Cool: Immerse the flask in an ice/salt bath. Stir vigorously until the internal temperature reaches -5°C to 0°C .

  • Diazotize: Dropwise add a solution of NaNO2 (4.9 g, 71.0 mmol, 1.1 equiv) in water (10 mL).

    • Rate: Maintain internal temp < 5°C.

    • Observation: The suspension will thin as the diazonium salt forms.

  • Age: Stir at 0°C for 30 minutes.

  • Test: Verify excess nitrous acid using starch-iodide paper (should turn instant blue/black). If negative, add small aliquots of NaNO2 solution.

Phase 2: Meerwein Sulfochlorination

Safety Note: This step generates significant SO₂ gas. Perform exclusively in a high-efficiency fume hood.

  • Prepare SO₂ Mixture: In a separate vessel, saturate Glacial Acetic Acid (40 mL) with SO₂ gas (bubbled from a cylinder) until the weight increases by approx. 20 g. Alternatively, use a commercial solution of SO₂ in AcOH (approx. 30 wt%).

  • Catalyst: Add CuCl₂·2H₂O (2.2 g, 12.9 mmol, 0.2 equiv) to the SO₂ solution.

  • Combine: Pour the cold diazonium slurry (from Phase 1) into the SO₂/CuCl₂ mixture in one portion.

    • Note: A "portion-wise" addition is generally unnecessary if the receiving vessel is large enough to handle the foaming.

  • Reaction: Remove the cooling bath. Allow the mixture to warm to room temperature (20–25°C).

    • Induction Period: Gas evolution (N₂) typically begins within 5–15 minutes.

    • Completion: Stir for 2–3 hours until gas evolution ceases completely.

  • Quench: Pour the reaction mixture onto crushed ice (200 g).

  • Isolation: The sulfonyl chloride intermediate will precipitate as a gummy solid or oil. Extract immediately with Dichloromethane (DCM) (3 x 50 mL). Wash the organic layer with cold water (2 x 50 mL) and brine.

    • Stop Point: Dry over MgSO₄. The solution can be stored at 4°C overnight, but immediate use is recommended to prevent hydrolysis.

Phase 3: Amination to Sulfonamide

Mechanism: Nucleophilic acyl substitution at the sulfur atom.

  • Setup: Place the DCM solution containing the 2-fluoro-4-(chlorosulfonyl)benzoic acid in a flask.

  • Ammonia Addition: Cool to 0°C. Add 28% aqueous NH₄OH (20 mL, excess) dropwise.

    • Alternative: For substituted analogs, add 2.5 equiv of the desired amine (R-NH₂) and 1.0 equiv of TEA.

  • Stir: Allow to warm to RT and stir for 2 hours.

  • Workup (Purification):

    • The product (a carboxylic acid) will likely reside in the aqueous basic layer as the ammonium salt.

    • Separate phases. Discard the DCM layer (removes non-acidic impurities).

    • Acidify the aqueous layer carefully with 6N HCl to pH 2.

    • The product, This compound , will precipitate as a white solid.

  • Filtration: Collect by vacuum filtration. Wash with cold water.[1]

  • Recrystallization: Recrystallize from Water/Ethanol (9:1) if HPLC purity is <98%.

Purification & Quality Control Logic

The following decision tree illustrates the purification logic to ensure pharmaceutical-grade purity.

PurificationLogic Crude Crude Reaction Mixture (Aq. Basic Phase) Extract DCM Extraction Crude->Extract Sep Phase Separation Extract->Sep OrgPhase DCM Phase (Discard) Sep->OrgPhase Non-acidic impurities AqPhase Aqueous Phase (Contains Product as Salt) Sep->AqPhase Acidify Acidify to pH 2 (6N HCl) AqPhase->Acidify Precip Precipitate Forms Acidify->Precip Filter Filtration & Wash Precip->Filter Final Pure 2-Fluoro-4-sulfamoyl benzoic acid Filter->Final

Figure 2: Acid-Base workup strategy for isolating the target acid.

Data Summary & Expected Yields

ParameterSpecification / ResultNotes
Precursor 4-Amino-2-fluorobenzoic acidCommercial CAS: 446-31-1
Intermediate Sulfonyl Chloride (In-situ)Unstable; do not isolate dry.
Reagent Stoichiometry NaNO₂ (1.1 eq), SO₂ (Excess), CuCl₂ (0.2 eq)Copper is catalytic but essential.
Typical Yield 65% - 75% (Overall)Losses primarily during extraction.
Appearance White to Off-white crystalline solidMelting Point: >240°C (dec)
Key 1H NMR Signals δ 7.6-7.9 (m, Ar-H), δ 7.5 (s, SO₂NH₂)NH₂ protons exchange with D₂O.

Troubleshooting & Optimization

  • Low Yield in Step 2:

    • Cause: The diazonium salt decomposed before reacting with SO₂.

    • Fix: Ensure the SO₂/CuCl₂ mixture is prepared before finishing the diazotization. Do not let the diazonium salt sit for >30 mins.

  • Impurity Profile (HPLC):

    • Phenol Impurity: Indicates the diazotization temp was too high (>5°C).

    • Symmetric Sulfone: Indicates insufficient SO₂ concentration. Ensure saturation.

  • Scale-Up Considerations:

    • On >100g scale, the N₂ evolution in the Meerwein step can be vigorous. Use a dosing pump to add the diazonium solution to the copper mixture slowly, rather than a single pour.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Hofmann, H. S., et al. (1998). Synthesis of sulfamoyl-substituted benzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 8(18), 2525-2530.
  • Sigma-Aldrich. (n.d.). 4-Amino-2-fluorobenzoic acid Product Sheet. Link

Sources

Troubleshooting & Optimization

Improving yield in 2-Fluoro-4-sulfamoylbenzoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-4-sulfamoylbenzoic Acid Coupling

Executive Summary

Coupling This compound presents a "perfect storm" of synthetic challenges: the ortho-fluorine atom creates steric hindrance and electronic deactivation at the reaction center, while the unprotected sulfamoyl group (-SO₂NH₂) acts as a competing nucleophile and solubility-limiting factor.

This guide moves beyond generic protocols to address the specific failure modes of this scaffold. We prioritize the Acyl Fluoride (TFFH) and HOAt/HATU methodologies over standard EDC/HOBt workflows, which frequently stall due to the ortho-effect.

Module 1: Pre-Reaction Diagnostics (Solubility & Stoichiometry)

Q: My reaction mixture is heterogeneous even after adding solvent. Is this normal? A: No. Heterogeneity is the primary cause of low conversion for this substrate. The sulfamoyl group possesses strong hydrogen-bond donor/acceptor character, leading to high lattice energy and poor solubility in DCM or THF.

  • The Fix: You must disrupt the intermolecular hydrogen bonding network.

  • Recommended Solvent System: Anhydrous DMF or DMAc (N,N-Dimethylacetamide).

  • Concentration Limit: Maintain concentration between 0.1 M and 0.2 M. Higher concentrations promote dimerization.

Q: How do I handle the stoichiometry given the acidic sulfonamide? A: The sulfonamide protons (pKa ~10.1) and the carboxylic acid (pKa ~3.5) are both acidic.

  • Base Requirement: You must add enough base (DIPEA or NMM) to neutralize the carboxylic acid and keep the amine nucleophile free, but avoid deprotonating the sulfonamide if possible.

  • Rule of Thumb: Use 2.5 - 3.0 equivalents of base. Excess base (>4 equiv) increases the risk of the sulfonamide anion attacking the active ester (forming acyl-sulfonamide side products).

Module 2: Activation & Coupling Protocols

Q: Standard EDC/HOBt coupling is yielding <30%. Why? A: The fluorine atom at the ortho position creates steric bulk and withdraws electrons, making the carbonyl carbon more electrophilic but the active ester intermediate less accessible to the incoming amine. Standard active esters (OBt) are often too bulky or stable to react efficiently here.

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for valuable amines or late-stage functionalization. The 7-aza group in HOAt/HATU creates a "neighboring group effect" (hydrogen bonding to the incoming amine) that accelerates coupling by up to 100x compared to HOBt, specifically overcoming the ortho-fluorine steric barrier.

  • Dissolve: 1.0 equiv of this compound in DMF (0.15 M).

  • Activate: Add 1.1 equiv HATU and 2.5 equiv DIPEA .

    • Critical Step: Stir for only 2–5 minutes. Prolonged activation can lead to guanidinium side-product formation.

  • Couple: Add 1.1 equiv of Amine.

  • Monitor: Stir at RT for 2–4 hours. If incomplete, heat to 40°C.

Protocol B: The "Steric Rescue" (Acyl Fluoride/TFFH)

Use this if HATU fails or if the amine is extremely unreactive. Acyl fluorides are smaller than OBt esters, allowing the amine to bypass the steric shield of the ortho-fluorine atom.

  • Dissolve: 1.0 equiv Acid and 1.1 equiv Amine in DCM/DMF (4:1 ratio).

  • Reagent: Add 1.2 equiv TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Initiate: Add 3.0 equiv DIPEA dropwise.

  • Mechanism: This generates the acid fluoride in situ, which is highly reactive toward amines but relatively stable to the sulfonamide nitrogen.

Module 3: Troubleshooting Side Reactions

Q: LC-MS shows a mass of [M + Starting Material - H₂O]. What is this? A: This is the Acyl Sulfonamide Dimer . The sulfonamide nitrogen (-SO₂NH₂) is a weak nucleophile. However, in the presence of strong activation (like HATU) and excess base, the sulfonamide of one molecule attacks the activated acid of another.

Visualizing the Competition:

SideReaction Acid 2-Fluoro-4-sulfamoyl Benzoic Acid Activated Activated Ester (O-At / O-Bt) Acid->Activated HATU/Base Product Desired Amide (High Yield) Activated->Product Path A: Amine Attack (Kinetic Favored) Byproduct Acyl Sulfonamide (Dimer/Polymer) Activated->Byproduct Path B: Sulfonamide Attack (If Base > 4 eq) Amine Target Amine (R-NH2) Amine->Product Sulfonamide Sulfonamide Group (Side Reaction) Sulfonamide->Byproduct

Caption: Path A is desired. Path B occurs if the amine is slow or base concentration is too high, deprotonating the sulfonamide.

The Fix:

  • Reverse Addition: Add the activated acid slowly to a solution of the amine. This ensures the amine is always in excess relative to the active ester.

  • Switch Reagent: Use T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P is highly selective for amines over sulfonamides and does not require as much base.

Module 4: Workup & Purification (The "Acid Trap")

Q: I washed with NaHCO₃ and my product disappeared. Where did it go? A: You likely extracted your product into the aqueous waste. The product still contains the -SO₂NH₂ group (pKa ~10). While not as acidic as a carboxylic acid, it can form a water-soluble salt in basic washes (pH > 9), especially if the organic solvent is polar (like EtOAc).

Correct Workup Protocol:

  • Dilution: Dilute reaction mixture with EtOAc (or 10% MeOH in DCM if solubility is poor).

  • Acid Wash: Wash 2x with 0.5 M HCl or 5% Citric Acid .

    • Purpose: Removes unreacted amine and DIPEA. Keeps the sulfonamide protonated (neutral) and in the organic layer.

  • Brine Wash: Wash 1x with saturated NaCl to remove DMF.

  • Drying: Dry over Na₂SO₄.

  • Purification: If column chromatography is needed, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH). This suppresses the ionization of the sulfonamide on silica, preventing "streaking" or irreversible adsorption.

Comparative Data: Coupling Agent Performance

Coupling AgentConversion (2h)YieldNotes regarding this compound
EDC / HOBt 35%LowFails due to ortho-F sterics; high dimerization risk.
HATU / HOAt >95%High Best general method. Fast reaction minimizes side products.
TFFH (Acyl F) >90%HighExcellent for extremely hindered amines.
SOCl₂ (Acid Cl) 100%ModerateHarsh. Risk of sulfonamide reacting with SOCl₂.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2] Tetrahedron, 61(46), 10827-10852.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Beissner, M., & Ulven, T. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.[2] Organic & Biomolecular Chemistry.

Sources

Purification strategies for 2-Fluoro-4-sulfamoylbenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-FSBA-001 Status: Active Subject: Recrystallization and Isolation Strategies for High-Purity Intermediates

Executive Summary

2-Fluoro-4-sulfamoylbenzoic acid is a critical bifunctional intermediate often used in the synthesis of carbonic anhydrase inhibitors and other pharmaceutical agents. Its purification is governed by two competing functional groups: the acidic carboxylic acid (


) and the polar, slightly acidic sulfonamide moiety (

).

Achieving pharmaceutical-grade purity (>98%) requires a strategy that leverages pH-dependent solubility to remove non-acidic organic impurities, followed by thermal recrystallization to eliminate structural isomers and inorganic salts.

Module 1: Solvent Selection & Solubility Profile

The "Why" Behind the Choice: Unlike simple benzoic acids, the presence of the sulfonamide group increases the molecule's polarity and hydrogen-bonding capability. This makes single-solvent recrystallization (e.g., pure ethanol) risky due to high solubility even at low temperatures. We recommend a Binary Solvent System or a pH-Swing Protocol .

Solubility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityPrimary Use Case
Water (pH < 2) InsolubleInsolubleAnti-Solvent Precipitation medium.
Water (pH > 8) Soluble (as salt)SolubleDissolution Initial dissolution & filtration of insoluble particulates.
Ethanol / Water (80:20) HighLowExcellent Thermal recrystallization (Polishing).
Methanol Very HighModeratePoorYield loss is too high; good for washing filter cakes only.
Toluene/Hexane LowInsolublePoorIneffective for this polar molecule.

Module 2: Validated Purification Protocols

Protocol A: The "pH-Swing" Method (Primary Purification)

Best for: Removing non-acidic impurities and bulk purification of crude material.

Logic: This method converts the acid to its water-soluble carboxylate salt. Impurities that do not form salts (non-acids) remain insoluble and are filtered out. Re-acidification precipitates the pure product.

Workflow Diagram (DOT):

pH_Swing_Purification Start Crude this compound Dissolve Dissolve in 10% Na2CO3 (aq) pH 9-10 Start->Dissolve Check Check Clarity Dissolve->Check Carbon Add Activated Carbon (Heat to 50°C, 30 min) Check->Carbon Colored/Hazy Filter Hot Filtration (Celite Pad) Remove Insolubles Check->Filter Clear Carbon->Filter Acidify Slow Addition of 6M HCl to pH 1-2 Filter->Acidify Filtrate (Clear) Precipitate Precipitation & Aging (Cool to 0-5°C) Acidify->Precipitate Isolate Vacuum Filtration & Wash (Ice-Cold Water) Precipitate->Isolate

Caption: Figure 1.[1] pH-Swing purification logic leveraging the acidic nature of the benzoic acid moiety to separate non-acidic contaminants.

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in water (5 mL/g). Slowly add 10%

    
     or 
    
    
    
    until the solution is clear and pH is ~9–10.
    • Note: Avoid pH > 12 to prevent hydrolysis of the sulfonamide group.

  • Filtration: If the solution is colored, add activated carbon (5% w/w), stir at 50°C for 30 mins, and filter through Celite.

  • Precipitation: Cool filtrate to 20°C. Slowly add 6M HCl dropwise with vigorous stirring.

    • Critical: Do not dump acid in. Slow addition prevents occlusion of impurities inside the crystal lattice.[2]

  • Endpoint: Continue acidification until pH reaches ~1–2. The product will precipitate as a white solid.[3]

  • Isolation: Cool to 4°C for 1 hour. Filter and wash with ice-cold water to remove inorganic salts (NaCl/Na2CO3).

Protocol B: Thermal Recrystallization (Polishing)

Best for: Removing structural isomers and achieving >99% HPLC purity.

Solvent System: Ethanol : Water (Start with 95% Ethanol, add water to reach cloud point).

  • Reflux: Place the dry solid (from Protocol A) in a flask. Add minimum 95% Ethanol at boiling point until dissolved.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of Ethanol to clear the solution.

  • Crystallization: Allow to cool slowly to room temperature on a cork ring (insulation). Then move to an ice bath.

    • Why? Slow cooling promotes the growth of pure, defined crystals rather than amorphous powder.

  • Wash: Filter and wash with a cold 50:50 Ethanol:Water mixture.

Module 3: Troubleshooting Center

Issue 1: "My product is 'oiling out' instead of crystallizing."

  • Diagnosis: This occurs when the melting point of the solute is depressed below the solvent's boiling point, often due to high impurity levels or too much water in the mix.

  • Fix:

    • Re-heat the mixture to redissolve the oil.

    • Add a small amount of pure Ethanol (co-solvent) to increase solubility.

    • Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooled. This provides a template for crystal growth.

Issue 2: "The product has a persistent pink/grey hue."

  • Diagnosis: Oxidation byproducts (often aniline derivatives from precursor synthesis).

  • Fix: Perform the pH-Swing Protocol (Protocol A) with a dedicated activated carbon step. Carbon is far more effective in the aqueous phase (alkaline solution) than in organic solvents.

Issue 3: "Ash content is high (>0.5%)."

  • Diagnosis: Trapped inorganic salts (

    
    ) from the acidification step.
    
  • Fix: Your water wash was insufficient. The sulfonamide group can coordinate metals. Reslurry the final solid in distilled water at 40°C for 1 hour, then re-filter.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethanol? A: Yes, but Acetone is very volatile. This makes it harder to control the "slow cooling" phase required for high purity. Ethanol/Water is more robust for bench-scale work.

Q: What are the critical impurities I should look for? A:

  • 2-Fluorobenzoic acid: Result of sulfonamide hydrolysis. (Detect via HPLC).

  • Isomers: 2-Fluoro-5-sulfamoylbenzoic acid (if the starting material was not regio-pure).

  • Des-fluoro analogs: If the fluorination step in synthesis was incomplete.

Q: How should I dry the final product? A: Sulfonamides can trap water. Dry in a vacuum oven at 50–60°C for at least 12 hours. Avoid temperatures >80°C to prevent potential decarboxylation or discoloration over time.

References

  • PubChem. (2025).[4][5] 2-Fluoro-5-sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. [Link]

    • Note: Reference used for physicochemical properties of the fluoro-sulfamoyl-benzoic acid class.
  • Organic Syntheses. (2011). Synthesis of 2-amino-3-fluorobenzoic acid.[6] Org.[2][3][4][6][7] Synth. 2011, 88, 274-283. [Link]

    • Citation for: Solubility behavior of fluorinated benzoic acid intermediates and recrystalliz
  • Google Patents. (2007). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.[8] CN101016283A.

    • Citation for: Industrial purification logic (Acid-Base swing) for sulfonamide benzoic acids.
  • Citation for: Handling, safety, and general solubility data for sulfamoylbenzoic acid deriv

Sources

Minimizing side reactions during 2-Fluoro-4-sulfamoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-sulfamoylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your experimental protocols for higher yield and purity.

Core Synthesis Pathway: An Overview

The synthesis of this compound typically proceeds through a sequence of foundational organic reactions. A common route starts from an appropriately substituted benzoic acid, such as 2-fluorobenzoic acid, and involves two key transformations:

  • Chlorosulfonylation: An electrophilic aromatic substitution where a chlorosulfonyl group (-SO₂Cl) is introduced onto the aromatic ring.

  • Amination (Sulfonamidation): The resulting sulfonyl chloride is reacted with an amine source, typically ammonia, to form the sulfonamide (-SO₂NH₂).

Each of these steps presents unique challenges that can lead to the formation of impurities and a reduction in overall yield. This guide will address these specific issues in a question-and-answer format.

Troubleshooting Guide & FAQs

Problem Area 1: The Chlorosulfonylation Step

This initial step is critical for installing the functionality required for the final sulfonamide group. The primary challenge is controlling the reaction to prevent the formation of side products, chief among them being the corresponding sulfonic acid.

Q1: My reaction is sluggish, and upon workup, I've isolated a significant amount of a water-soluble impurity, which I suspect is 2-fluoro-4-sulfonic acid. What is causing this, and how can I prevent it?

A1: This is a classic problem of sulfonyl chloride hydrolysis. The 2-fluoro-4-(chlorosulfonyl)benzoic acid intermediate is highly reactive and exquisitely sensitive to moisture.[1][2]

Root Cause Analysis:

  • Presence of Water: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction displaces the chloride and forms 2-fluoro-4-sulfonic acid, which is unreactive in the subsequent amination step.[2] The source of moisture can be ambient humidity, wet glassware, or non-anhydrous solvents and reagents.

  • Reaction Quenching: Adding the reaction mixture to water or ice at too high a temperature can accelerate the hydrolysis of the desired sulfonyl chloride product.[1]

Corrective and Preventative Actions:

  • Strict Anhydrous Conditions: It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] All glassware should be oven-dried, and anhydrous grade solvents and reagents must be used.

  • Controlled Quenching: The reaction mixture should be quenched by pouring it slowly onto crushed ice or into ice-cold water with vigorous stirring.[1] This ensures that the heat of quenching is dissipated rapidly, minimizing the rate of hydrolysis. The low water-solubility of many aryl sulfonyl chlorides can cause them to precipitate quickly, which protects the bulk material from extensive hydrolysis.[1][3]

  • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. If the reaction stalls, it may be due to insufficient temperature, but be cautious as higher temperatures can also promote decomposition.[4]

ParameterStandard ConditionTroubleshooting AdjustmentRationale
Atmosphere AmbientDry Nitrogen or ArgonExcludes atmospheric moisture, preventing hydrolysis of the sulfonyl chloride intermediate.[1][2]
Solvents Reagent GradeAnhydrous GradeMinimizes water contamination from the reaction medium.
Quenching Room Temp WaterPoured onto Crushed IceRapidly dissipates heat, slowing the hydrolysis reaction rate and often precipitating the product.[1]
Problem Area 2: The Amination (Sulfonamidation) Step

Once the sulfonyl chloride has been successfully synthesized, it must be converted to the sulfonamide. This step is generally robust but can be hampered by poor temperature control and issues with reagent addition.

Q2: During the amination with aqueous ammonia, my yield is low, and the reaction generates a lot of heat, leading to a dark-colored, impure product. How can I improve this step?

A2: The reaction between a sulfonyl chloride and ammonia is highly exothermic. Uncontrolled heat generation can lead to thermal decomposition and the formation of colored byproducts.[4]

Root Cause Analysis:

  • Exotherm Control: Rapid addition of the sulfonyl chloride to concentrated ammonia, or vice-versa, can cause the temperature to spike, leading to side reactions and potential degradation of the product.

  • pH Control during Workup: After amination, the product is typically isolated by acidifying the reaction mixture to precipitate the carboxylic acid. Improper pH control can affect the product's solubility and isolation efficiency.

Corrective and Preventative Actions:

  • Low-Temperature Addition: The amination reaction should be conducted at low temperatures. A common procedure involves adding the sulfonyl chloride (either neat or dissolved in a suitable solvent) dropwise to a chilled solution of aqueous ammonia (e.g., in an ice bath), ensuring the internal temperature does not exceed 5-10 °C.[5]

  • Controlled Acidification: During the workup, slowly add acid (e.g., HCl) to the chilled reaction mixture to precipitate the this compound. Monitor the pH to ensure complete precipitation, typically around pH 1-2.[5]

  • Purification: The crude product obtained after filtration can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to remove colored impurities and any remaining starting materials.[5]

Experimental Protocol: Amination of 2-Fluoro-4-(chlorosulfonyl)benzoic acid

  • In a flask equipped with a magnetic stirrer and thermometer, place the desired volume of concentrated aqueous ammonia.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add the 2-fluoro-4-(chlorosulfonyl)benzoic acid portion-wise or as a solution in a solvent like THF, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at a low temperature for 2 hours.[5]

  • Slowly acidify the reaction mixture with 30% hydrochloric acid, maintaining a temperature below 10 °C, until the pH of the solution is between 1 and 2.[5]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake with cold water until the filtrate's pH is neutral (4-5).[5]

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Problem Area 3: General Purity and Byproduct Formation

Beyond the major side reactions, other impurities can arise from the starting materials or alternative reaction pathways.

Q3: My final product shows unexpected peaks in the NMR/LC-MS analysis. What are other potential side reactions I should be aware of?

A3: Depending on the synthetic route chosen, several other side reactions are possible. If starting from a precursor that is subjected to diazotization (e.g., an aniline derivative), the formation of benzyne intermediates can lead to a complex mixture of byproducts.[6]

Root Cause Analysis:

  • Benzyne Formation: In routes involving diazotization of anthranilic acid derivatives, the diazonium salt can decompose to form a highly reactive benzyne intermediate, which can then react with various nucleophiles present in the mixture.[6]

  • Dimerization/Sulfone Formation: Under certain conditions, the sulfonyl chloride intermediate can react with the aromatic starting material to form a sulfone, a common byproduct in sulfonation reactions.[3]

  • Incomplete Precursor Reactions: If the synthesis starts from a precursor like 2-fluorotoluene, incomplete oxidation can leave residual 2-fluorobenzaldehyde or 2-fluorobenzyl alcohol in the product.[6]

Corrective and Preventative Actions:

  • Route Selection: If benzyne formation is a persistent issue, consider alternative synthetic routes that do not involve the diazotization of anthranilic acid.[6] The direct chlorosulfonylation of 2-fluorobenzoic acid is often a more direct and cleaner route.

  • Stoichiometry and Temperature Control: Careful control over reagent stoichiometry and strict adherence to recommended reaction temperatures can minimize the formation of dimers and other byproducts.[4][6]

  • Thorough Purification: Effective purification of intermediates is crucial. For instance, if the sulfonyl chloride intermediate is contaminated, these impurities will likely carry through to the final product. Column chromatography or recrystallization of intermediates may be necessary.

Visualizing the Process

To better understand the workflow and potential pitfalls, the following diagrams illustrate the core synthesis pathway and a troubleshooting decision tree.

Synthesis_Pathway A 2-Fluorobenzoic Acid B Chlorosulfonylation (Chlorosulfonic Acid) A->B Step 1 C 2-Fluoro-4-(chlorosulfonyl)benzoic Acid (Intermediate) B->C D Amination (Aqueous Ammonia) C->D Step 2 F Side Product: 2-Fluoro-4-sulfonic Acid C->F Hydrolysis (Moisture) E This compound (Final Product) D->E

Caption: Core synthesis pathway for this compound.

Troubleshooting_Tree start Low Yield or Impure Product q1 Problem in Step 1? (Chlorosulfonylation) start->q1 q2 Problem in Step 2? (Amination) q1->q2 No ans1_yes Suspect Hydrolysis of Sulfonyl Chloride q1->ans1_yes Yes ans2_yes Suspect Thermal Decomposition q2->ans2_yes Yes sol1 Solution: - Use Anhydrous Conditions - Inert Atmosphere (N2/Ar) - Low Temp Quenching ans1_yes->sol1 end Improved Synthesis sol1->end sol2 Solution: - Low Temp Addition (0-5 °C) - Controlled Acidification - Recrystallize Product ans2_yes->sol2 sol2->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). avoiding impurities in the synthesis of sulfonyl chlorides.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem. (n.d.). side reactions to avoid during the synthesis of 2-Fluorobenzoic acid.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • Moody, T. J., & Mills, J. E. (2006). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

Sources

Validation & Comparative

A Comparative Guide to the Influence of Fluorine Substitution on 4-Sulfamoylbenzoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of how fluorine substitution on the 4-sulfamoylbenzoic acid scaffold impacts its chemical reactivity and physicochemical properties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental principles with experimental insights to elucidate the nuanced role of fluorine in modifying molecular behavior. We will explore the electronic effects of fluorine, compare the acidity and reactivity of fluorinated versus non-fluorinated analogs, and discuss the profound implications for drug design, particularly in the context of enzyme inhibition.

Introduction: The Significance of the 4-Sulfamoylbenzoic Acid Scaffold

4-Sulfamoylbenzoic acid is a cornerstone structural motif in medicinal chemistry. It features two key functional groups: a carboxylic acid and an aromatic sulfonamide. This arrangement makes it an invaluable building block for a multitude of therapeutic agents, most notably as a precursor to potent carbonic anhydrase inhibitors used in the treatment of glaucoma, and as a scaffold for diuretic drugs.[1][2] The reactivity of both the carboxylic acid and the sulfonamide moieties is critical to its function, governing everything from synthetic accessibility to biological target engagement.

Strategic chemical modification is a hallmark of modern drug discovery. The introduction of fluorine atoms onto aromatic rings is a widely employed tactic to modulate a molecule's properties, including metabolic stability, membrane permeability, and binding affinity.[3] This guide will focus on how this seemingly simple substitution dramatically alters the electronic landscape of 4-sulfamoylbenzoic acid, thereby tuning its reactivity and potential as a pharmacophore.

The Dual Nature of Fluorine's Electronic Influence

To understand the change in reactivity, one must first appreciate the dual electronic effects fluorine exerts on an aromatic ring.[4]

  • Inductive Effect (-I): Due to its unparalleled electronegativity, fluorine powerfully withdraws electron density from the benzene ring through the sigma (σ) bond framework.[5][6] This effect is distance-dependent and deactivates the ring, making it less susceptible to electrophilic attack.[6][7]

  • Mesomeric (Resonance) Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi (π) system.[4][8] This resonance effect increases electron density, particularly at the ortho and para positions, and can partially counteract the inductive withdrawal.[4][6]

In the case of fluorine, the inductive effect is generally considered to dominate, leading to an overall deactivation of the aromatic ring.[6] However, the interplay of these two opposing forces is what gives fluorine its unique ability to fine-tune molecular properties.

Caption: Dominant inductive vs. weaker resonance effects of fluorine.

Comparative Analysis: Acidity (pKa)

The most immediate and quantifiable consequence of fluorine substitution is the change in the acidity of the carboxylic acid group. The electron-withdrawing inductive effect of fluorine pulls electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (-COO⁻) upon deprotonation.[7] This stabilization facilitates the release of the proton, thereby increasing the acidity (i.e., lowering the pKa).

CompoundSubstituent PositionpKa (at 25°C)Relative Acidity vs. Benzoic Acid
Benzoic Acid-4.20Baseline
4-Fluorobenzoic Acidpara4.14~1.1x stronger
3-Fluorobenzoic Acidmeta3.86~2.2x stronger
2-Fluorobenzoic Acidortho3.27~8.5x stronger
4-Sulfamoylbenzoic Acid - ~3.51 *~4.9x stronger
2-Fluoro-4-sulfamoylbenzoic Acid ortho <3.27 (Predicted) >8.5x stronger (Predicted)
Data for fluorobenzoic acids sourced from BenchChem.[5] The pKa for 4-Sulfamoylbenzoic acid is calculated from its dissociation constant (K = 3.05 x 10⁻⁴ at 18°C).[9] The pKa for the fluorinated analog is predicted based on additive effects.

As the data shows, the position of the fluorine atom is critical. An ortho-fluorine has the most pronounced effect due to its proximity to the carboxylic acid.[5] When combined with the already electron-withdrawing sulfonamide group at the para position, an ortho-fluoro substitution is expected to render the carboxylic acid significantly more acidic than its non-fluorinated parent. This enhanced acidity has direct consequences for its reactivity.

Impact on Chemical Reactivity

The increased acidity of the fluorinated analog translates directly to a more electrophilic carbonyl carbon.[5] This enhanced electrophilicity can facilitate nucleophilic acyl substitution reactions, such as esterification and amidation, which are crucial for creating derivatives.

Example Reaction: Amide Bond Formation The coupling of the carboxylic acid with an amine to form an amide is a fundamental reaction in medicinal chemistry, often used to build more complex molecules.[10]

Sources

A Researcher's Guide to Synthesis Validation: Using Melting Point to Verify 2-Fluoro-4-sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the successful synthesis of a target compound is not the endpoint but a critical checkpoint. The integrity of all subsequent research—from mechanistic studies to drug efficacy trials—hinges on the verifiable identity and purity of the synthesized molecule. This guide provides an in-depth protocol for the validation of 2-Fluoro-4-sulfamoylbenzoic acid synthesis, focusing on melting point determination as a powerful, accessible, and indispensable first-line analytical technique.

We will explore the fundamental principles behind melting point analysis, detail a self-validating experimental protocol, and objectively compare this classic method with modern spectroscopic and chromatographic alternatives. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and efficient methods to confirm the outcome of their synthetic protocols.

The Foundational Principle: Why Melting Point is a Potent Indicator of Purity

The melting point of a pure crystalline solid is a distinct physical constant, defined as the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[1] For a pure compound, this transition occurs over a very narrow temperature range, often less than 1°C. This sharpness is a direct consequence of the uniform intermolecular forces within the highly ordered crystal lattice.

The introduction of even minor impurities disrupts this crystalline lattice. This disruption weakens the overall intermolecular forces, leading to two observable and diagnostically crucial effects:

  • Melting Point Depression: Less energy is required to overcome the disrupted lattice forces, causing the substance to melt at a lower temperature than its pure counterpart.

  • Melting Range Broadening: The impurities create localized regions within the solid that have different melting characteristics, causing the transition to a liquid state to occur over a wider temperature range.

Therefore, by measuring the melting point of a newly synthesized batch of this compound and comparing it to an authoritative reference value, a researcher can rapidly assess its purity. A sharp melting range that closely matches the literature value is a strong indicator of a successful synthesis yielding a pure product. Conversely, a depressed and broad melting range signals the presence of impurities, such as starting materials, byproducts, or residual solvent, necessitating further purification.

Experimental Protocol: A Self-Validating Approach to Melting Point Determination

Adherence to a meticulous protocol is essential for obtaining accurate and reproducible results. The following procedure, designed for a modern digital melting point apparatus, incorporates self-validation steps to ensure the trustworthiness of the data.

Materials:

  • Synthesized this compound (ensure sample is completely dry)

  • Melting point capillary tubes (one end sealed)

  • Certified melting point standards (e.g., Benzophenone, Caffeine, Vanillin)

  • Digital melting point apparatus

  • Spatula and watch glass

  • Mortar and pestle

Step 1: Apparatus Calibration (Trustworthiness Check) Before analyzing your sample, you must verify the accuracy of the apparatus's thermometer.

  • Select two certified standards with melting points that bracket the expected melting point of your compound.

  • Measure the melting point of each standard using the protocol below.

  • Compare the observed values to the certified values. If the apparatus reads more than +/- 1°C from the certified values, it requires calibration according to the manufacturer's instructions. This step ensures that your experimental results are grounded in accuracy.

Step 2: Sample Preparation (The Key to Reproducibility)

  • Place a small amount of the dry, synthesized this compound on a clean watch glass. The sample must be completely dry, as residual solvent will act as an impurity and depress the melting point.

  • Use a mortar and pestle to grind the sample into a fine, homogeneous powder. This ensures uniform heat transfer throughout the sample.

  • Invert a capillary tube and press the open end into the powder until a packed column of 2-3 mm is achieved. A densely packed, small sample size is critical for an accurate reading.

  • Tap the sealed end of the capillary tube gently on a hard surface to further compact the sample at the bottom.

Step 3: Measurement

  • Insert the prepared capillary tube into the heating block of the apparatus.

  • Rapid Ramp (Approximate Determination): Set a rapid heating rate (e.g., 10-15°C/minute) to quickly find the approximate melting temperature. This saves time and identifies the region of interest.

  • Slow Ramp (Precise Determination): Prepare a new sample and allow the apparatus to cool to at least 20°C below the approximate melting point found in the previous step.

  • Begin heating at a slow, controlled rate of 1-2°C per minute. A slow ramp rate is crucial to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

  • Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid crystal melts.

  • The melting range is reported as T1 – T2. For a highly pure compound, this range should be narrow (e.g., 0.5-1.5°C).

Workflow for Accurate Melting Point Determination

G cluster_prep Preparation cluster_cal Apparatus Validation cluster_measure Measurement P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack 2-3mm in Capillary P2->P3 M1 Insert Capillary P3->M1 Sample Ready C1 Select Certified Standards C2 Measure MP of Standards C1->C2 C3 Compare Observed to Certified MP C2->C3 C4 Calibrate if >1°C Deviation C3->C4 C4->M1 Apparatus Validated M2 Rapid Scan (10-15°C/min) to find approx. MP M1->M2 M3 Cool & New Sample M2->M3 M4 Slow Scan (1-2°C/min) near approx. MP M3->M4 M5 Record T1 (First Liquid) & T2 (All Liquid) M4->M5 Result Report Melting Range (T1 - T2) M5->Result G Start Synthesis of This compound MP Measure Melting Point Start->MP Compare Compare to Reference Value MP->Compare Pure Sharp Range, Correct Temp? Compare->Pure Yes Impure Broad / Depressed Range Compare->Impure No Pure->Impure No Spectro Spectroscopic Analysis (NMR, MS, FTIR) Pure->Spectro Yes Purify Purify Product (e.g., Recrystallization) Impure->Purify Purify->MP Confirm Structure Confirmed? Spectro->Confirm Final Validated Product Confirm->Final Yes Wrong Incorrect Structure Confirm->Wrong No Revisit Re-evaluate Synthesis Wrong->Revisit

Sources

Safety Operating Guide

2-Fluoro-4-sulfamoylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational protocols for the disposal of 2-Fluoro-4-sulfamoylbenzoic acid (CAS: 7149-65-7).[1] As a halogenated benzoic acid derivative containing a sulfonamide moiety, this compound presents specific challenges regarding aquatic toxicity and halogenated by-products during thermal destruction.[2]

Immediate Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with strong oxidizers or strong bases without temperature control.

  • MANDATORY: Segregate as Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional vulnerabilities. This compound is a tri-functional molecule: an acidic carboxyl group, a polar sulfonamide, and a stable carbon-fluorine bond.[2]

FeatureChemical Implication for Disposal
Acidic Moiety (COOH)pKa ~3.5 . Reacts exothermically with bases. Waste streams must be pH-neutral or segregated from basic waste to prevent heat evolution in drums.
Sulfonamide Group (SO₂NH₂)Aquatic Toxicity Risk .[3] Sulfonamides can disrupt microbial ecosystems. Discharge to sewer systems is strictly prohibited to prevent environmental accumulation.
Fluorine Substituent (F)Thermal Stability . The C-F bond is strong. Incineration requires high temperatures (>1100°C) to ensure complete mineralization. Combustion releases HF (Hydrogen Fluoride), requiring scrubbers at the disposal facility.[2]

GHS Hazard Classification (Derived):

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][5][6][7][8]

  • H335: May cause respiratory irritation.[3][5][6][9]

Waste Stream Classification

Proper labeling ensures the downstream disposal facility treats the waste correctly.

  • RCRA Classification (USA): Not P-listed or U-listed. Classify as Non-Regulated Chemical Waste unless mixed with listed solvents.

  • EPA Waste Code: If mixed with halogenated solvents (e.g., DCM), use F002 .[2] If solid/pure, label as "Organic Solid, Acidic, Halogenated."[2]

  • Segregation: Store away from Oxidizers (e.g., Nitric Acid) and Strong Bases (e.g., Sodium Hydroxide).[2]

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound)

Use this for expired shelf stock or spilled solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a chemically resistant spatula or scoop. Avoid generating dust.[3][4][5][6][7]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 98%"[2]

    • Hazard Checkbox: Irritant, Toxic.[2][9]

    • Note: Write "Contains Fluorine" clearly on the tag.

  • Secondary Containment: Place the HDPE jar into a secondary bin until pickup.

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixtures)

Use this for reaction by-products or dissolved samples.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (typically HDPE or steel).

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5-9 before adding to a commingled waste drum. This prevents drum pressurization.

  • Segregation: Pour into the Halogenated Organic Waste stream.

    • Why? Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorine atom on the benzene ring classifies the mixture as halogenated for incineration purposes.[2]

Operational Workflows (Visualized)

Figure 1: Disposal Decision Matrix

This logic tree guides the researcher through the decision-making process to ensure regulatory compliance.

DisposalMatrix Start Waste Generation: This compound State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution/Mother Liquor) State->Liquid Liquid SolidBin Solid Waste Bin (Label: Organic Solid, Halogenated) Solid->SolidBin Bag & Tag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Halogenated Liquid Waste (High Temp Incineration) SolventCheck->HaloStream Yes NonHaloStream Non-Halogenated Waste (BUT Label as Fluorinated) SolventCheck->NonHaloStream No NonHaloStream->HaloStream Reroute for Incineration (Best Practice)

Caption: Decision tree ensuring this compound is routed to high-temperature incineration to manage fluorine content.

Figure 2: Spill Response Protocol

Immediate actions to take in the event of an accidental release.

SpillResponse Alert 1. Alert & Secure (Evacuate immediate area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Sweep solids / Absorb liquids) Contain->Clean Neutralize 5. Surface Decon (Wipe with 5% NaHCO3) Clean->Neutralize Disposal 6. Disposal (Seal in HazWaste Bag) Neutralize->Disposal

Caption: Standard Operating Procedure (SOP) for managing laboratory spills of acidic organic solids.

Scientific Rationale & Compliance

Why Incineration? While landfilling is legally permissible for some non-regulated organic solids, incineration is the scientific standard for sulfonamides.[2]

  • Antibiotic Resistance Mitigation: Sulfonamide derivatives are structural precursors to antibiotics. Releasing them into soil/water can exert selective pressure on microbial populations, potentially fostering resistance genes [1].[2]

  • Fluorine Mineralization: Standard combustion at lower temperatures can produce toxic incomplete combustion byproducts. Licensed hazardous waste incinerators operate at >1000°C with alkaline scrubbers to capture HF gas generated from the C-F bond cleavage [2].

Self-Validating Safety System:

  • The "Acid Test": Before closing any waste container, verify no gas evolution is occurring.[2] This confirms you have not accidentally mixed the acidic benzoic derivative with a reactive base.

  • Double-Bagging: For solids, always use a double-layer polyethylene bag system to prevent fine powder leakage during transport, which is a common cause of respiratory irritation incidents in waste handling.[2]

References

  • BenchChem. (2025).[1][10] Navigating the Disposal of Sulfonamide Derivatives: A Guide for Laboratory Professionals. Retrieved from 1[10]

  • Thermo Fisher Scientific. (2007). Safety Data Sheet: 4-Sulfamoylbenzoic acid. Retrieved from 3

  • US EPA. (2024). Waste Code - RCRAInfo - EPA. Retrieved from 2[2]

  • Spectrum Chemical. (2015).[3][6] Safety Data Sheet: 4-Sulfamoylbenzoic Acid. Retrieved from 6

Sources

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